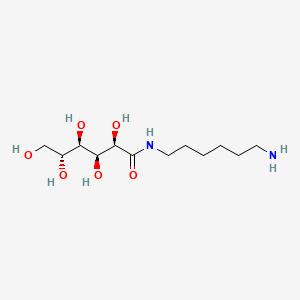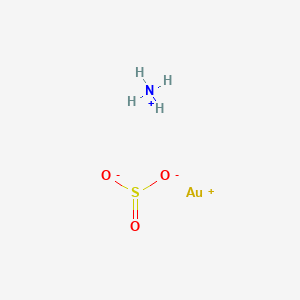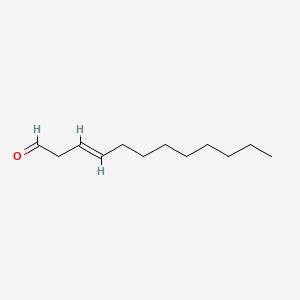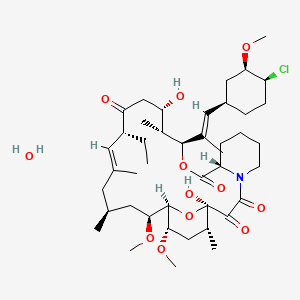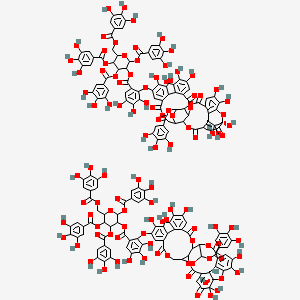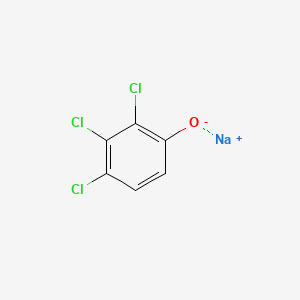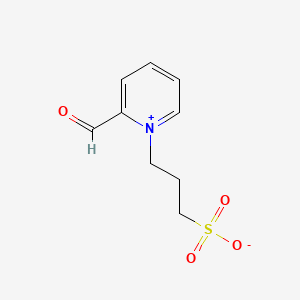
2-Formyl-1-(3-sulphonatopropyl)pyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Formyl-1-(3-sulphonatopropyl)pyridinium is a chemical compound with the molecular formula C₉H₁₁NO₄S and a molecular weight of 229.253 g/mol . It is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-1-(3-sulphonatopropyl)pyridinium typically involves the reaction of pyridine derivatives with sulfonating agents. One common method includes the reaction of 2-formylpyridine with 1,3-propanesultone under controlled conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .
化学反应分析
Types of Reactions
2-Formyl-1-(3-sulphonatopropyl)pyridinium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in an organic solvent like dichloromethane.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted pyridinium salts.
科学研究应用
2-Formyl-1-(3-sulphonatopropyl)pyridinium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
作用机制
The mechanism of action of 2-Formyl-1-(3-sulphonatopropyl)pyridinium involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the modulation of their activity. The compound’s sulfonate group allows it to form strong ionic interactions with positively charged sites on proteins, thereby affecting their function .
相似化合物的比较
Similar Compounds
2-Formylpyridine: Lacks the sulfonate group, making it less soluble in water and less reactive in certain chemical reactions.
1-(3-Sulphonatopropyl)pyridinium: Lacks the formyl group, which reduces its reactivity in oxidation and reduction reactions.
Uniqueness
2-Formyl-1-(3-sulphonatopropyl)pyridinium is unique due to the presence of both the formyl and sulfonate groups. This combination enhances its solubility in water and its reactivity in various chemical reactions, making it a versatile compound for research and industrial applications .
属性
CAS 编号 |
93803-25-9 |
|---|---|
分子式 |
C9H11NO4S |
分子量 |
229.26 g/mol |
IUPAC 名称 |
3-(2-formylpyridin-1-ium-1-yl)propane-1-sulfonate |
InChI |
InChI=1S/C9H11NO4S/c11-8-9-4-1-2-5-10(9)6-3-7-15(12,13)14/h1-2,4-5,8H,3,6-7H2 |
InChI 键 |
XNYJHHBIOBNSOL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=[N+](C(=C1)C=O)CCCS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



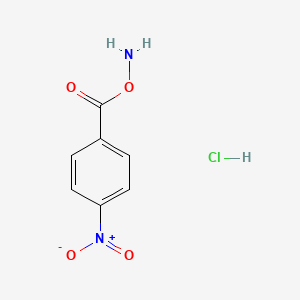
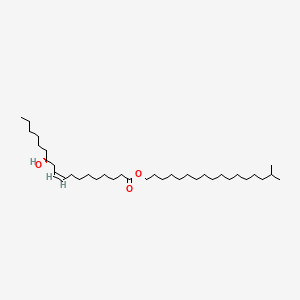


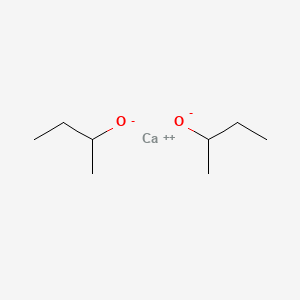

![4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)
